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Compound of Interest

Compound Name:
4-Chloro-N-

methylbenzenesulfonamide

Cat. No.: B1584733 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Chloro-N-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and

organic synthesis. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the

interpretation of the spectral data are emphasized to provide practical, field-proven insights.

Introduction
4-Chloro-N-methylbenzenesulfonamide (CAS No. 6333-79-5, Molecular Formula:

C₇H₈ClNO₂S, Molecular Weight: 205.66 g/mol ) belongs to the sulfonamide class of

compounds, which are of significant interest in the development of therapeutic agents.[1] A

thorough understanding of its structural and electronic properties through spectroscopic

analysis is paramount for its application in drug design and as a synthetic intermediate. This

guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure and Spectroscopic Overview
The molecular structure of 4-Chloro-N-methylbenzenesulfonamide forms the basis for

interpreting its spectroscopic data. The key structural features include a para-substituted

chlorinated benzene ring, a sulfonamide group, and an N-methyl group. These components

give rise to characteristic signals in various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-Chloro-N-methylbenzenesulfonamide, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy
Experimental Protocol:

A standard ¹H NMR spectrum of 4-Chloro-N-methylbenzenesulfonamide would be acquired

on a 400 MHz or higher field NMR spectrometer. A sample concentration of 5-10 mg in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

with tetramethylsilane (TMS) as an internal standard, would be used. The causality for

choosing these solvents lies in their ability to dissolve a wide range of organic compounds and

their distinct solvent signals that do not interfere with the analyte's signals.

Predicted ¹H NMR Data:

While a publicly available experimental spectrum for this specific molecule is not readily

available, we can predict the ¹H NMR spectrum with high accuracy based on the analysis of

closely related compounds such as 4-Chlorobenzenesulfonamide and N-(4-Chlorophenyl)-4-

methylbenzenesulfonamide.[2][3]

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

N-H ~5.0-6.0 Quartet (q) ~5 1H

Aromatic H

(ortho to

SO₂NHCH₃)

~7.8-7.9 Doublet (d) ~8.5 2H

Aromatic H

(ortho to Cl)
~7.5-7.6 Doublet (d) ~8.5 2H

N-CH₃ ~2.6-2.7 Doublet (d) ~5 3H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1584733?utm_src=pdf-body
https://www.benchchem.com/product/b1584733?utm_src=pdf-body
https://www.biosynth.com/p/GAA33379/6333-79-5-4-chloro-n-methylbenzenesulfonamide
https://www.rsc.org/suppdata/c6/ra/c6ra04298h/c6ra04298h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation:

The aromatic protons are expected to appear as two distinct doublets due to the para-

substitution pattern, exhibiting ortho-coupling. The protons ortho to the electron-withdrawing

sulfonamide group will be deshielded and appear further downfield compared to the protons

ortho to the chlorine atom. The N-methyl protons will appear as a doublet due to coupling with

the adjacent N-H proton. The N-H proton itself is expected to be a quartet due to coupling with

the three methyl protons.

¹³C NMR Spectroscopy
Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H NMR.

Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique

carbon atom.

Predicted ¹³C NMR Data:

Based on data from analogous structures, the following chemical shifts are predicted for 4-
Chloro-N-methylbenzenesulfonamide.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-SO₂ ~140-142

C-Cl ~138-140

Aromatic CH (ortho to SO₂NHCH₃) ~129-130

Aromatic CH (ortho to Cl) ~128-129

N-CH₃ ~29-31

Interpretation:

The quaternary carbons attached to the electronegative sulfur and chlorine atoms (C-SO₂ and

C-Cl) are the most deshielded and appear furthest downfield. The aromatic CH carbons appear
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in the typical aromatic region, with slight variations based on the electronic effects of their

substituents. The N-methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

IR spectrum of 4-Chloro-N-methylbenzenesulfonamide will be dominated by the

characteristic absorptions of the sulfonamide and the substituted benzene ring.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR)

are common techniques. The choice of KBr is due to its transparency in the mid-IR region. ATR

is a convenient alternative that requires minimal sample preparation.

Characteristic IR Absorption Bands:

The following table summarizes the expected characteristic IR absorption bands for 4-Chloro-
N-methylbenzenesulfonamide, based on known data for sulfonamides.[4][5]

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

N-H Stretch 3200-3300 Medium

C-H Stretch (Aromatic) 3000-3100 Medium-Weak

C-H Stretch (Aliphatic) 2850-2960 Medium-Weak

S=O Asymmetric Stretch 1330-1370 Strong

S=O Symmetric Stretch 1140-1180 Strong

C=C Stretch (Aromatic) 1450-1600 Medium

S-N Stretch 900-940 Medium

C-Cl Stretch 700-850 Strong
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Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to

the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide

group. The N-H stretching vibration will appear as a medium-intensity band in the 3200-3300

cm⁻¹ region. The presence of the aromatic ring will be confirmed by C-H and C=C stretching

vibrations. The C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization

(EI) being a common method for relatively small organic molecules. The sample is introduced

into the mass spectrometer, ionized, and the resulting fragments are separated based on their

mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

The molecular ion peak [M]⁺ for 4-Chloro-N-methylbenzenesulfonamide would be observed

at m/z 205. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio), an [M+2]⁺ peak at m/z 207 with about one-third the intensity of the molecular ion peak is

expected.

Predicted Fragmentation Pattern:

The fragmentation of 4-Chloro-N-methylbenzenesulfonamide under EI conditions is

expected to proceed through several key pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1584733?utm_src=pdf-body
https://www.benchchem.com/product/b1584733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion

Key Fragments

[C₇H₈ClNO₂S]⁺˙
m/z 205/207

[C₆H₄ClSO₂]⁺
m/z 175/177- CH₃NH

[CH₃NH]⁺˙
m/z 30

- C₆H₄ClSO₂

[C₆H₄Cl]⁺
m/z 111/113

- SO₂ [SO₂]⁺˙
m/z 64

Click to download full resolution via product page

Key Fragmentation Pathways

Interpretation:

The primary fragmentation pathways are likely to involve the cleavage of the S-N bond and the

S-C bond.

Loss of the N-methylamino radical (•NHCH₃): This would lead to the formation of the 4-

chlorobenzenesulfonyl cation at m/z 175/177.

Loss of sulfur dioxide (SO₂): The fragment at m/z 175/177 could further lose SO₂ to give the

4-chlorophenyl cation at m/z 111/113. This is often a very stable and abundant fragment.

Cleavage of the S-C bond: This would result in the formation of the N-methylsulfamoyl

radical and the 4-chlorophenyl cation at m/z 111/113.

Conclusion
The spectroscopic characterization of 4-Chloro-N-methylbenzenesulfonamide through NMR,

IR, and MS provides a detailed picture of its molecular structure. While experimental data for

this specific compound is not widely published, a comprehensive understanding of its spectral

properties can be achieved through the analysis of closely related analogs and the application

of fundamental spectroscopic principles. This guide provides the necessary framework for
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researchers to identify and characterize this compound, facilitating its use in further scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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